molecular formula C12H12N2O2S B136830 2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-60-4

2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid

Cat. No. B136830
M. Wt: 248.3 g/mol
InChI Key: PMWZSTUEENPYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic acid, commonly known as ATPA, is a synthetic compound that belongs to the class of glutamate receptor agonists. It is a potent and selective agonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. ATPA is widely used in scientific research as a tool to study the mechanisms of excitatory neurotransmission in the central nervous system.

Mechanism Of Action

ATPA acts as an agonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. When ATPA binds to the AMPA receptor, it causes the receptor to open and allow the influx of positively charged ions such as sodium and calcium. This influx of ions leads to depolarization of the postsynaptic membrane, which can trigger an action potential and the release of neurotransmitters.

Biochemical And Physiological Effects

ATPA has been shown to have various biochemical and physiological effects in the central nervous system. It can enhance synaptic plasticity, which is the ability of synapses to change in strength and efficacy in response to neuronal activity. ATPA can also increase the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory.

Advantages And Limitations For Lab Experiments

ATPA is a potent and selective agonist of the AMPA receptor, which makes it a valuable tool for studying the mechanisms of excitatory neurotransmission in the central nervous system. Its selectivity allows researchers to isolate the effects of AMPA receptor activation from other neurotransmitter systems. However, ATPA has limitations in that it is not a natural ligand for the AMPA receptor and can cause non-physiological effects.

Future Directions

There are several future directions for research involving ATPA. One area of interest is the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Another area of interest is the development of new compounds that can selectively target AMPA receptors and have fewer non-physiological effects. Additionally, researchers are investigating the potential therapeutic applications of AMPA receptor agonists in the treatment of neurological disorders.

Synthesis Methods

ATPA can be synthesized using various methods, including the reaction of 2-bromo-3-nitrobenzoic acid with thioamide, followed by reduction and cyclization. Another method involves the reaction of 2-bromo-3-nitrobenzoic acid with thiosemicarbazide, followed by reduction and cyclization. The synthesis of ATPA requires expertise in organic chemistry and is typically carried out in specialized laboratories.

Scientific Research Applications

ATPA is widely used in scientific research to study the mechanisms of excitatory neurotransmission in the central nervous system. It is a potent and selective agonist of the AMPA receptor, which is involved in synaptic plasticity, learning, and memory. ATPA has been used in various studies to investigate the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and Alzheimer's disease.

properties

CAS RN

132483-60-4

Product Name

2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid

Molecular Formula

C12H12N2O2S

Molecular Weight

248.3 g/mol

IUPAC Name

2-[3-amino-4-(1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C12H12N2O2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,13H2,1H3,(H,15,16)

InChI Key

PMWZSTUEENPYHG-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=NC=CS2)N)C(=O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=NC=CS2)N)C(=O)O

Origin of Product

United States

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